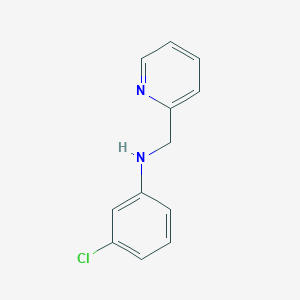
(3-Methoxypropyl)(2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)(2-phenylethyl)amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenethylamine, featuring a methoxypropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(2-phenylethyl)amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-methoxypropylamine with 2-phenylethyl bromide under basic conditions. The reaction proceeds as follows:
Nucleophilic Substitution: 3-Methoxypropylamine reacts with 2-phenylethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(3-Methoxypropyl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, known for its stimulant and psychoactive properties.
3-Methoxypropylamine: A related compound with a similar structure but lacking the phenethyl group.
2-Phenylethylamine: Another related compound with a similar structure but lacking the methoxypropyl group.
Uniqueness
(3-Methoxypropyl)(2-phenylethyl)amine is unique due to the presence of both the methoxypropyl and phenethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methoxy-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-11-5-9-13-10-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI Key |
GIOQLLLDNNAIIU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol](/img/structure/B13250286.png)
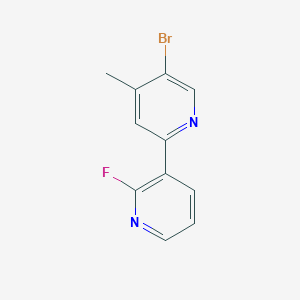
![N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13250294.png)
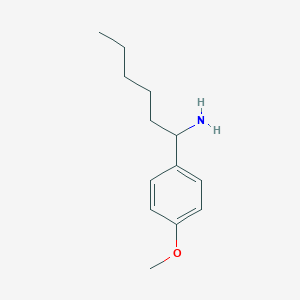

amine](/img/structure/B13250320.png)

![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)
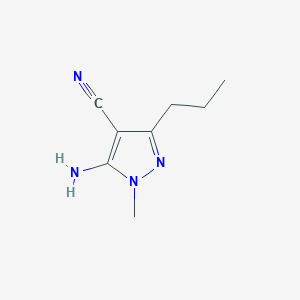
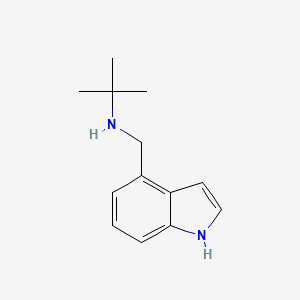
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13250365.png)
![1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine](/img/structure/B13250385.png)
